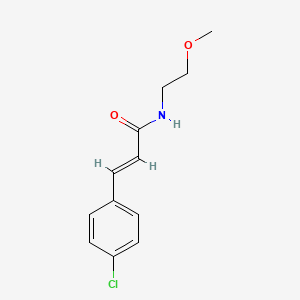![molecular formula C23H20N2O2S B5148638 2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5148638.png)
2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 41-2272 and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide activates sGC by binding to its heme group and increasing the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to the activation of protein kinase G (PKG), which regulates various downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce vasodilation, inhibit platelet aggregation, and reduce inflammation. It has also been shown to have anti-cancer properties by inhibiting tumor growth and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide in lab experiments is its ability to activate sGC specifically, without affecting other signaling pathways. However, one of the limitations is its relatively short half-life, which can make it difficult to maintain its concentration in vitro.
Orientations Futures
There are several future directions for research on 2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide. One direction is to study its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential applications in the field of regenerative medicine, particularly in the regeneration of damaged tissues such as the heart and the nervous system. Additionally, further studies are needed to understand the molecular mechanisms underlying its anti-cancer properties and to develop more potent derivatives of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as cardiovascular diseases, cancer, and neurological disorders. Its ability to activate sGC specifically makes it a promising candidate for further research and development. However, more studies are needed to fully understand its molecular mechanisms and to develop more potent derivatives of this compound.
Méthodes De Synthèse
The synthesis of 2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide involves several steps. The first step involves the reaction of 2-cyanophenylthiol with 2-bromoethyl methyl ether to form 2-(2-cyanophenylthio)ethyl methyl ether. The second step involves the reaction of 2-(2-cyanophenylthio)ethyl methyl ether with 2-(2-methylphenoxy)ethylamine to form this compound.
Applications De Recherche Scientifique
2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide has potential applications in various fields such as cardiovascular diseases, cancer, and neurological disorders. It has been studied extensively for its ability to activate soluble guanylyl cyclase (sGC), an enzyme that plays a crucial role in regulating various physiological processes such as vascular tone, platelet aggregation, and neurotransmission.
Propriétés
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-[2-(2-methylphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-17-8-2-5-11-20(17)27-15-14-25-23(26)19-10-4-7-13-22(19)28-21-12-6-3-9-18(21)16-24/h2-13H,14-15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRQUMXHRGTRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5148562.png)
![4-fluoro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5148572.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5148580.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5148589.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5148595.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148603.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5148619.png)

![ethyl 4-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5148632.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5148646.png)
![3-bromo-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5148653.png)
![N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B5148664.png)

